Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-
Description
Quinoxalino[2,3-b]phenazine derivatives are nitrogen-containing heterocyclic compounds characterized by extended π-conjugation, which imparts unique photophysical and electrochemical properties. The compound 5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine features a planar, fused aromatic system with two ethyl substituents at the 5,12-positions (Figure 1). This structural arrangement enhances electron delocalization and stability, making it suitable for applications in optoelectronics and energy storage .
Properties
CAS No. |
23838-74-6 |
|---|---|
Molecular Formula |
C22H20N4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
7,14-diethylquinoxalino[2,3-b]phenazine |
InChI |
InChI=1S/C22H20N4/c1-3-25-19-11-7-5-9-15(19)23-17-14-22-18(13-21(17)25)24-16-10-6-8-12-20(16)26(22)4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
DMZLKMCVHCHAHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C3C1=CC4=NC5=CC=CC=C5N(C4=C3)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine typically involves the condensation of appropriate quinoxaline derivatives with phenazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The dihydroquinoxaline moiety undergoes oxidation to form zwitterionic or fully aromatic systems:
-
Air oxidation : Exposure to air converts the dihydro intermediate 8a into the green-colored zwitterionic quinoxalino[2,3-b]phenazine 3a (λ<sub>max</sub> 472 nm) via cyclization and dehydrogenation .
-
Proton-coupled oxidation : Treatment with HClO<sub>4</sub> yields bis-protonated species (λ<sub>max</sub> 637 nm), while monomethylation with MeI produces a blue trisubstituted cation (λ<sub>max</sub> 652 nm) .
Table 1: Oxidation Products and Spectral Properties
| Reaction Type | Conditions | Product | λ<sub>max</sub> (nm) |
|---|---|---|---|
| Air oxidation | Ambient conditions | Zwitterionic 3a | 472 |
| Methylation | MeI, DCM | Trisubstituted cation 10 | 652 |
| Bis-protonation | HClO<sub>4</sub> | Dication 11 | 637 |
Reduction Reactions
The nitro precursors (e.g., dinitrobenzenediamines 7 ) are hydrogenated to tetraamines 8 before oxidative cyclization:
-
Catalytic hydrogenation : Pd/C-mediated reduction of 7 in ethanol yields 8 quantitatively .
-
Reversibility : The tetraamine 8a reverts to brown intermediates (λ<sub>max</sub> 283, 472 nm) before forming 3a , suggesting stepwise cyclization .
Substitution and Functionalization
The diethyl groups and aromatic framework enable regioselective modifications:
-
Electrophilic substitution : Reactivity at positions 5 and 12 is influenced by steric and electronic effects from the diethyl groups .
-
Methylation : Selective alkylation at nitrogen centers occurs with MeI, forming stable cations .
Table 2: Substitution Reactions
| Reagent | Position Modified | Product Type | Application |
|---|---|---|---|
| Methyl iodide | N-center | Cationic derivative | Dye synthesis |
| Halogens | Aromatic ring | Halogenated analogs | Antimicrobial agents |
Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 340.4 g/mol. Its structure features diethyl groups at the 5 and 12 positions of the quinoxalino[2,3-b]phenazine framework, which are believed to enhance its solubility and biological interactions compared to other quinoxaline derivatives .
Synthesis Methods:
- Condensation Reactions: The synthesis typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines under suitable catalytic conditions. This method allows for the production of various substituted quinoxalines with yields often exceeding 85% .
- Purification Techniques: Post-synthesis purification may include recrystallization or chromatography to achieve high purity levels necessary for biological testing .
Biological Activities
Quinoxalino[2,3-b]phenazine derivatives exhibit a broad spectrum of biological activities:
- Anticancer Activity: Research indicates that quinoxaline derivatives can interact with DNA through intercalation, leading to potential anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines .
- Antimicrobial Properties: Compounds derived from quinoxalines have demonstrated significant antibacterial and antifungal activities. For instance, recent studies reported effective inhibition against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
- Antiviral Effects: Some derivatives have been tested against viruses like HIV-1, showing promising results in vitro . The unique structural features of quinoxalino[2,3-b]phenazine may enhance its efficacy against viral infections.
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of various quinoxaline derivatives on HeLa cancer cells, compounds similar to quinoxalino[2,3-b]phenazine were tested for cell viability. Results indicated that certain derivatives significantly reduced cell viability in a concentration-dependent manner, suggesting their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
Research conducted on novel quinoxaline derivatives highlighted their antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 1.25 mM for some compounds, indicating strong bacteriostatic properties . These findings support the use of quinoxaline derivatives in developing new antimicrobial therapies.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₆H₁₀N₄ (base structure with ethyl substitutions) .
- Synthesis: Prepared via Stille coupling or acid-catalyzed condensation of precursors like N-phenyl-1,2-benzenediamine and 3-anilinoaposafranine, followed by regioselective alkylation .
- Applications :
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Structural and Electronic Properties of Quinoxalino[2,3-b]phenazine Derivatives
Key Observations:
- Substituent Effects : Ethyl groups in the target compound improve solubility and steric hindrance compared to unsubstituted DHQP, which lacks alkyl chains .
- Extended Conjugation: Quinoxalino[2,3-b]quinoxaline exhibits higher electron affinity (EA) due to additional quinoxaline rings, enabling reversible redox behavior .
Photophysical Properties
Table 2: Fluorescence and Photochemical Data
Key Observations:
- Red Emission : The target compound and DHQP share red emission due to similar molecular-state PL mechanisms, whereas benzo[b]phenazine emits at shorter wavelengths .
- Low Quantum Yield in Quinoxalino[2,3-b]quinoxaline: Aggregation in solid-state matrices quenches fluorescence, unlike the ethyl-substituted derivative, which retains moderate Φ .
Electrochemical and Application-Specific Comparisons
Table 3: Electrochemical and Functional Performance
Key Observations:
- Dental Applications : Diphenylfluorindine derivatives outperform the target compound in visible-light photopolymerization due to optimized absorption spectra .
Biological Activity
Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro- is a derivative of quinoxaline known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its biological efficacy and interaction with various molecular targets.
Chemical Structure and Properties
The molecular formula for 5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine is C22H20N4 with a molecular weight of 340.4 g/mol. The structure includes diethyl groups at the 5 and 12 positions of the quinoxalino framework, which may enhance its solubility and biological activity compared to other quinoxaline derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives. For instance, compounds structurally related to 5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L .
| Compound | Target | MIC (mg/L) | Activity |
|---|---|---|---|
| Compound A | MRSA | 0.25 | Effective |
| Compound B | VRE | 0.50 | Effective |
Anticancer Activity
The anticancer potential of quinoxalino[2,3-b]phenazine derivatives has been explored in various studies. For example, synthesized compounds have been tested against HeLa cancer cell lines, revealing a concentration-dependent decrease in cell viability . The results indicated that these compounds could inhibit cancer cell proliferation effectively.
| Concentration (mM) | % Viability (Compound A) | % Viability (Compound B) |
|---|---|---|
| 10 | 20.31 | 17.23 |
| 5 | 24.68 | 20.87 |
| 2.5 | 26.97 | 25.16 |
| 1.25 | 31.54 | 27.09 |
The biological activity of quinoxalino[2,3-b]phenazine is thought to be mediated through its ability to intercalate with DNA and inhibit topoisomerase activity . This intercalation can disrupt DNA replication and transcription processes in cancer cells and bacteria.
Study on Antimicrobial Efficacy
A study conducted on various quinoxaline derivatives demonstrated their effectiveness against multiple bacterial strains. Two specific derivatives exhibited superior antibacterial activity compared to standard antibiotics . This research underscores the potential of these compounds as new antibacterial agents.
Evaluation of Anticancer Properties
In another study focusing on the anticancer properties of quinoxaline derivatives, researchers found that specific modifications in the chemical structure significantly enhanced their cytotoxic effects against cancer cell lines . The findings suggest that further exploration into structural modifications could lead to the development of more potent anticancer agents.
Q & A
Q. What are the established synthetic routes for preparing 5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine?
The compound can be synthesized via cyclocondensation reactions using o-phenylenediamine derivatives and diketones under acidic conditions. For example, PbCl₂ has been employed as a catalyst to facilitate the formation of phenazine and quinoxaline derivatives through oxidative coupling . Key steps include:
- Reaction setup : Refluxing equimolar amounts of substituted o-phenylenediamine and benzil derivatives in acetic acid with PbCl₂.
- Workup : Isolation via precipitation or column chromatography.
- Yield optimization : Adjusting reaction time (typically 6–12 hours) and catalyst loading (5–10 mol%) to achieve yields of 60–85% .
Table 1 : Representative Synthesis Yields
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 3-anilinoaposafranine | H₂SO₄ | 72 | |
| N-phenyl-1,2-benzenediamine | PbCl₂ | 68 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- UV-Vis spectroscopy : To analyze π→π* transitions in the conjugated heteroaromatic system (λₐᵦₛ ~450–500 nm in DMSO) .
- ¹H/¹³C NMR : Assigning ethyl substituents (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.1 ppm for CH₂) and aromatic protons (δ 7.2–8.3 ppm) .
- Fluorescence spectroscopy : Detecting emission peaks (e.g., 5,12-DPQP shows red fluorescence at λₑₘ ~620 nm in acidic solutions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence data between structural isomers?
Isomers like 5,7-DPQP and 5,12-DPQP exhibit divergent fluorescence behaviors despite similar structures. To address discrepancies:
- Control experiments : Synthesize isomers separately using regiospecific routes (e.g., varying acid equivalents in cyclization) .
- Solvent effects : Test fluorescence in polar vs. nonpolar solvents to assess aggregation-induced quenching.
- Computational modeling : Use DFT calculations to correlate excited-state geometries with emission properties .
Table 2 : Fluorescence Properties of Isomers
| Isomer | Solvent | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| 5,7-DPQP | H₂SO₄ | 580 | 0.12 |
| 5,12-DPQP | H₂SO₄ | 620 | 0.45 |
Q. What theoretical frameworks guide the design of experiments targeting electronic structure-property relationships?
- Hückel’s rule : Predict aromaticity and stability of the fused heterocyclic system.
- Frontier Molecular Orbital (FMO) theory : Correlate HOMO-LUMO gaps with redox behavior (e.g., E₁/₂ ~−0.8 V vs. Ag/AgCl for quinoxaline derivatives) .
- Marcus theory : Analyze electron-transfer kinetics in photochemical applications .
Q. How can factorial design optimize reaction conditions for higher regioselectivity?
Apply a 2³ factorial design to evaluate variables:
- Factors : Temperature (80–120°C), acid concentration (1–3 M), and catalyst type (PbCl₂ vs. H₂SO₄).
- Response variables : Regioselectivity (5,12- vs. 5,7-substitution) and yield.
- Analysis : Use ANOVA to identify significant interactions (e.g., higher acid concentrations favor 5,12-DPQP) .
Q. What methodologies validate the compound’s potential biological activity?
- In vitro assays : Test anti-proliferative activity using MTT assays (IC₅₀ values vs. cancer cell lines).
- Molecular docking : Simulate interactions with target proteins (e.g., topoisomerase II) to rationalize activity .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., ethyl → phenyl) to enhance binding affinity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
